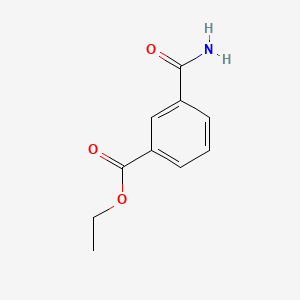
Benzoic acid, 3-(aminocarbonyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-carbamoylbenzoate is an organic compound with the molecular formula C10H11NO3 It is an ester derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the meta-position on the benzene ring is substituted with a carbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-carbamoylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-carbamoylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct amidation of ethyl 3-nitrobenzoate followed by reduction of the nitro group to the carbamoyl group. This process requires the use of reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-carbamoylbenzoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 3-carbamoylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-carbamoylbenzoic acid and ethanol.
Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common reducing agents.
Substitution: Nitration uses a mixture of concentrated nitric acid and sulfuric acid, sulfonation uses concentrated sulfuric acid, and halogenation uses halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: 3-carbamoylbenzoic acid and ethanol.
Reduction: Ethyl 3-aminobenzoate.
Substitution: Depending on the substituent introduced, products like ethyl 3-nitrobenzoate, ethyl 3-sulfonylbenzoate, or ethyl 3-halobenzoate can be formed.
科学研究应用
Ethyl 3-carbamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of ethyl 3-carbamoylbenzoate and its derivatives depends on the specific biological target or chemical reaction involved. In general, the compound can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Ethyl 3-carbamoylbenzoate can be compared with other ester derivatives of benzoic acid, such as ethyl benzoate, ethyl 4-carbamoylbenzoate, and ethyl 2-carbamoylbenzoate. While these compounds share similar structural features, the position of the carbamoyl group on the benzene ring can significantly influence their chemical reactivity and biological activity. For example, ethyl 4-carbamoylbenzoate may have different pharmacological properties compared to ethyl 3-carbamoylbenzoate due to the difference in the position of the carbamoyl group.
Conclusion
Ethyl 3-carbamoylbenzoate is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions, making it a valuable intermediate in organic synthesis. Further research into its properties and applications may lead to the development of new materials and pharmaceuticals.
属性
CAS 编号 |
78950-33-1 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.20 g/mol |
IUPAC 名称 |
ethyl 3-carbamoylbenzoate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H2,11,12) |
InChI 键 |
RWVSOIZWYBOQJJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



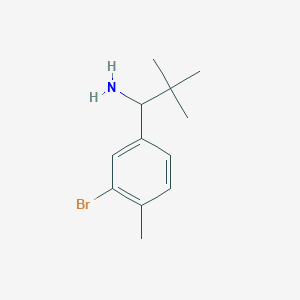
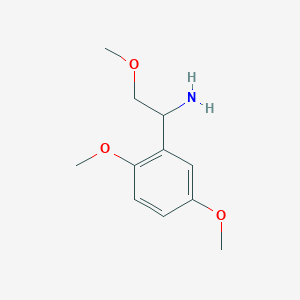
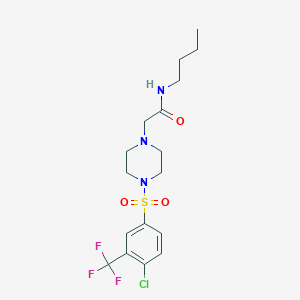

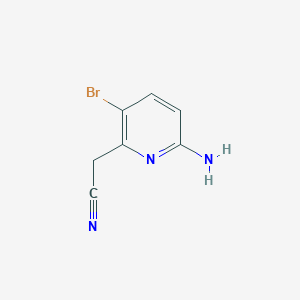

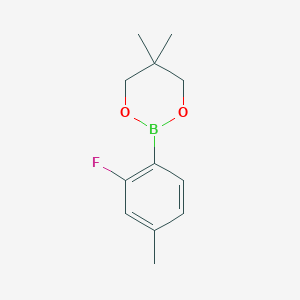
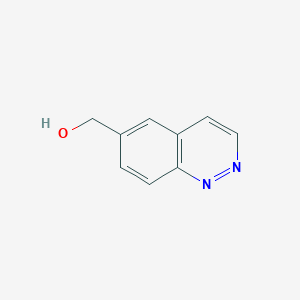
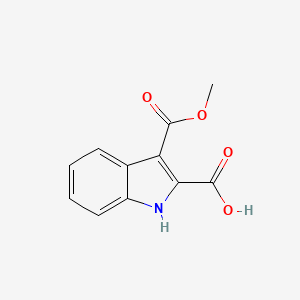
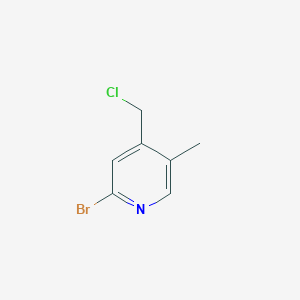

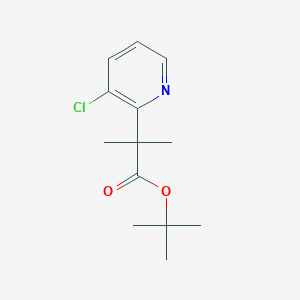
![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
